molecular formula C10H10F3N3 B159224 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine CAS No. 66000-40-6

4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine

Cat. No. B159224
CAS RN: 66000-40-6
M. Wt: 229.2 g/mol
InChI Key: CPXGGWXJNQSFEP-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine, commonly referred to as TFMPP, is a synthetic drug primarily used in the research setting. It is an analog of mCPP, a serotonin agonist, and has been studied extensively in the laboratory for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Efficient synthesis methods for derivatives of 4,5-dihydro-1H-pyrazole have been developed. For instance, 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides were synthesized using TBTU as a catalyst, highlighting a practical approach to producing such compounds (Prabakaran, Khan, & Jin, 2012).

  • Chemical Modifications and Derivatives : Various derivatives of 4,5-dihydro-1H-pyrazole have been synthesized, demonstrating the chemical versatility of the compound. For instance, 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives were explored for their potential as monoamine oxidase inhibitors (Manna et al., 1998).

  • X-ray Structure Analysis : The X-ray structure and molecular orbital calculations of certain 4,5-dihydro-1H-pyrazole derivatives have been analyzed, providing insights into their molecular structure and electronic properties (Martins et al., 2010).

Applications in Drug Discovery and Biological Studies

  • Role in Drug Discovery : Compounds based on 4,5-dihydro-1H-pyrazole have been identified as promising candidates for drug discovery. This includes the synthesis of novel heterocyclic ketene aminal libraries, indicating potential applications in medicinal chemistry (Yu et al., 2013).

  • Antibacterial and Antifungal Properties : Pyrazoline derivatives, including those based on 4,5-dihydro-1H-pyrazole, have been evaluated for their antibacterial and antifungal activities. This suggests potential utility in developing new antimicrobial agents (Panchal & Patel, 2012).

Environmental and Industrial Applications

  • Dyeing Properties : Derivatives of 4,5-dihydro-1H-pyrazole have been studied for their dyeing properties, indicating potential applications in the textile industry. This includes the synthesis and evaluation of azo and bisazo dyes derived from 5-pyrazolones (Bagdatli & Ocal, 2012).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXGGWXJNQSFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216213
Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
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Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66000-40-6
Record name 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
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Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
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Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
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Record name 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
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Record name 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE
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Synthesis routes and methods I

Procedure details

Sodium ethoxide (3.9 g, 0.056 mmol) dissolved in ethanol (100 mL) and 3-(trifluoromethyl) phenylhydrazine (5 g, 0.028 mol) added followed by acrylonitrile (2.3 mL, 0.035 mol) and heated to reflux for 24 h. The solution was then evaporated to dryness in vacuo and water added. The solution was then extracted into dichloromethane and the organics combined, dried (Na2SO4), filtered and evaporated to dryness. The residue was then passed through a silica gel column eluting with dichloromethane:methanol. Product fractions collected and evaporated to dryness, dissolved in dichloromethane and 1M hydrogen chloride in diethyl ether added to form a white solid which was collected by filtration and dried (3 g, 40%). 1H NMR (400 MHz, CD3OD) δ ppm 3.23 (2H, br m), 4.04 (2H, br m), 7.32-7.37 (3H, br m), 7.56 (1H, br s). MS (ES) m/z: 230.0 [M+H].
Quantity
3.9 g
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reactant
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100 mL
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5 g
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2.3 mL
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Synthesis routes and methods II

Procedure details

Under ice-cooling, 10 drops of a 50% choline solution was added to a mixture of 20.0 g of 3-(trifluoromethyl)phenylhydrazine and 6.63 g of acrylonitrile, and the mixture was heated at 95° C. for one hour. After allowed to stand for cooling, 22 ml of 1N hydrochloric acid was added and the mixture was stirred at 95° C. for 10 minutes. After subjecting the mixture to hot activated charcoal treatment, the mixture was adjusted to an alkaline pH with a 10% aqueous sodium hydroxide solution under ice-cooling. Precipitated crystals were collected by filtration and washed, and recrystallized from a mixed solution of hexane and ethyl acetate to give 17.27 g of 1-[3-(trifluoromethyl)phenyl]-3-amino-2-pyrazoline (yield: 66%, melting point: 104°-107° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
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6.63 g
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reactant
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22 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
Reactant of Route 6
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